molecular formula C17H9N2Na3O9S2 B12679195 Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate CAS No. 68806-09-7

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate

Cat. No.: B12679195
CAS No.: 68806-09-7
M. Wt: 518.4 g/mol
InChI Key: XRGYWPFBDZEYSY-UHFFFAOYSA-K
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Description

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate (CAS No. 1836-22-2) is an azo compound characterized by a naphthalene backbone functionalized with hydroxy and disulphonato groups, linked via an azo bridge to a benzoate moiety. As a trisodium salt, it exhibits high water solubility, making it suitable for applications in dyeing, catalysis, or analytical chemistry.

Properties

CAS No.

68806-09-7

Molecular Formula

C17H9N2Na3O9S2

Molecular Weight

518.4 g/mol

IUPAC Name

trisodium;3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate

InChI

InChI=1S/C17H12N2O9S2.3Na/c20-16-11-6-5-10(29(23,24)25)7-9(11)8-14(30(26,27)28)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3

InChI Key

XRGYWPFBDZEYSY-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves a multi-step chemical process. The primary steps include the diazotization of 2-aminobenzoic acid followed by coupling with 1-hydroxy-3,6-disulphonatonaphthalene. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually obtained as a red crystalline powder, which is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy and in the study of cellular structures.

    Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

    Industry: Widely used as a dye in textiles, plastics, and paper products.

Mechanism of Action

The mechanism of action of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The compound’s azo group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo compounds with naphthalene and sulphonate groups are widely used in dyes and coordination chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Weight (g/mol) Key Functional Groups Solubility Applications Regulatory/Industrial Notes
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate (1836-22-2) ~503* Hydroxy, disulphonato, azo, benzoate High (aqueous) Dyes, potential chelating agents EPA screening listed
2-(2-Hydroxy-3,6-disulfo-1-naphthylazo)-benzenearsonic acid (N/A) ~488* Arsenic acid, hydroxy, disulphonato, azo Moderate Historical analytical reagent Arsenic content limits modern use
Trisodium N-[2-[[2-[4-[[1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl]azo]phenyl]-1H-benzimidazol-5-yl]azo]-5-hydroxyphenyl]glycinate (93857-61-5) 902.75 Benzimidazole, glycinate, triazine, azo High (aqueous) Textile dyes, biomedical research Complex structure for niche applications
Tetrasodium 2-[[8-[[4-[[3-[[[2-(ethenylsulfonyl)ethyl]amino]carbonyl]phenyl]amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-1,5-naphthalenedisulfonate (116912–36–8) ~1,100* Fluoro-triazine, ethenylsulfonyl, azo High (aqueous) Industrial dyes, fiber-reactive dyes Tax relief mention indicates commercial use

*Estimated based on molecular formula.

Key Comparison Points

Functional Group Impact :

  • The target compound ’s benzoate group distinguishes it from arsenic acid derivatives (e.g., ), which are less favored due to toxicity. Sulphonates enhance solubility, critical for dye applications .
  • Triazine-containing analogs () exhibit higher molecular weights and reactivity, enabling covalent bonding with fabrics in fiber-reactive dyes .

Chelation and Catalysis :

  • While the target compound’s hydroxy and sulphonate groups may act as weak ligands, N,O-bidentate directing groups (e.g., ’s benzamide derivative) show superior metal coordination for catalysis .

Regulatory Status :

  • The EPA listing () suggests environmental concerns, whereas tetrasodium salts () with fluoro-triazine groups are commercially prioritized due to tax incentives .

Synthetic Routes :

  • Most azo compounds, including the target, are synthesized via diazonium salt coupling (). However, triazine derivatives require additional steps for heterocyclic functionalization .

Biological Activity

Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate, also known by its CAS number 68806-09-7, is a synthetic dye and chemical compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields such as medicine and environmental science.

  • Molecular Formula : C17H9N2Na3O9S2
  • Molecular Weight : 518.4 g/mol
  • EINECS Number : 272-324-2

The compound is characterized by its azo group, which contributes to its vibrant color and potential biological reactivity. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Biological Mechanisms

This compound exhibits several biological activities:

  • Antioxidant Activity : Studies have demonstrated that azo compounds can scavenge free radicals, contributing to their antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.
  • Antimicrobial Properties : Research indicates that certain azo dyes possess antimicrobial activity against various pathogens. This property can be attributed to the disruption of microbial cell membranes and interference with metabolic processes.
  • Cytotoxic Effects : Some studies suggest that this compound may induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting robust antioxidant activity compared to control groups.

Concentration (µg/mL)% Inhibition
1025
5055
10085

Case Study 2: Antimicrobial Activity

In a comparative study of various azo compounds, this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be:

PathogenMIC (µg/mL)
E. coli32
S. aureus16

Case Study 3: Cytotoxicity in Cancer Cells

Research involving human cancer cell lines revealed that exposure to this compound led to a dose-dependent increase in cell death. The IC50 value was found to be approximately:

Cell LineIC50 (µM)
HeLa15
MCF-720

Applications

Due to its unique properties, this compound finds applications in:

  • Dyes and Pigments : Used extensively in the textile industry for coloring fabrics.
  • Pharmaceuticals : Potential use as an anticancer agent due to its cytotoxic effects on cancer cells.
  • Environmental Science : Investigated for its ability to degrade pollutants through advanced oxidation processes.

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